

physical properties of octane-3,6-diol isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *octane-3,6-diol*

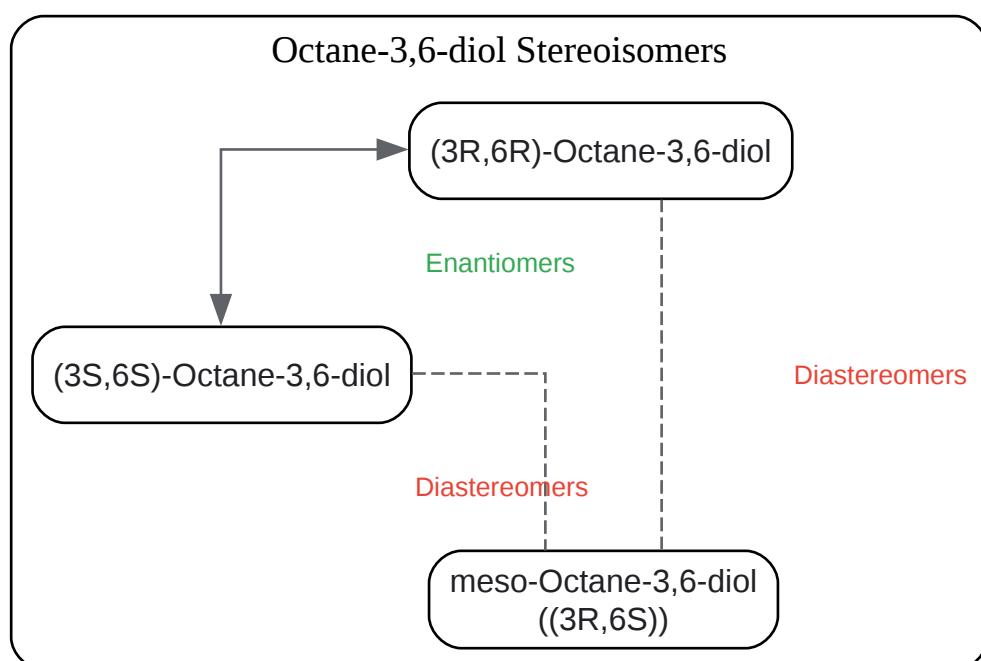
Cat. No.: *B1595682*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Octane-3,6-diol** Isomers

Introduction: Beyond the Formula

Octane-3,6-diol ($C_8H_{18}O_2$) is a bifunctional molecule whose simple linear formula belies a significant degree of structural complexity.^{[1][2]} The presence of two hydroxyl groups imparts polarity and the capacity for hydrogen bonding, which dictates properties such as high boiling points and water solubility compared to analogous alkanes. However, the true utility and challenge of this molecule in advanced applications, particularly in pharmaceutical and chiral synthesis, lie in its stereochemistry. The carbon atoms at positions 3 and 6 are stereocenters, giving rise to multiple, distinct stereoisomers.^[3]


For researchers in drug development and materials science, understanding the unique physical properties of each individual isomer is not an academic exercise; it is a prerequisite for success. Differences in properties like melting point and solubility between isomers can profoundly impact crystal packing, dissolution rates, bioavailability, and purification strategies. This guide provides a comprehensive overview of the core physical properties of **octane-3,6-diol** stereoisomers, grounded in authoritative data and supplemented with field-proven experimental protocols for their validation.

The Stereoisomers of Octane-3,6-diol: A Structural Overview

The two chiral centers at the C3 and C6 positions of **octane-3,6-diol** give rise to three distinct stereoisomers: a pair of enantiomers and an achiral meso compound.^[3]

- **(3R,6R)- and (3S,6S)-Octane-3,6-diol:** These two molecules are non-superimposable mirror images of each other, known as enantiomers. They exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, density) but differ in their interaction with plane-polarized light (optical activity).[3]
- **(3R,6S)-Octane-3,6-diol (meso):** This isomer possesses an internal plane of symmetry. Despite having two stereocenters, the molecule as a whole is achiral and therefore optically inactive. As a diastereomer of the (3R,6R) and (3S,6S) pair, its physical properties are distinct.[3]

The relationship between these isomers is fundamental to their handling, separation, and application.

[Click to download full resolution via product page](#)

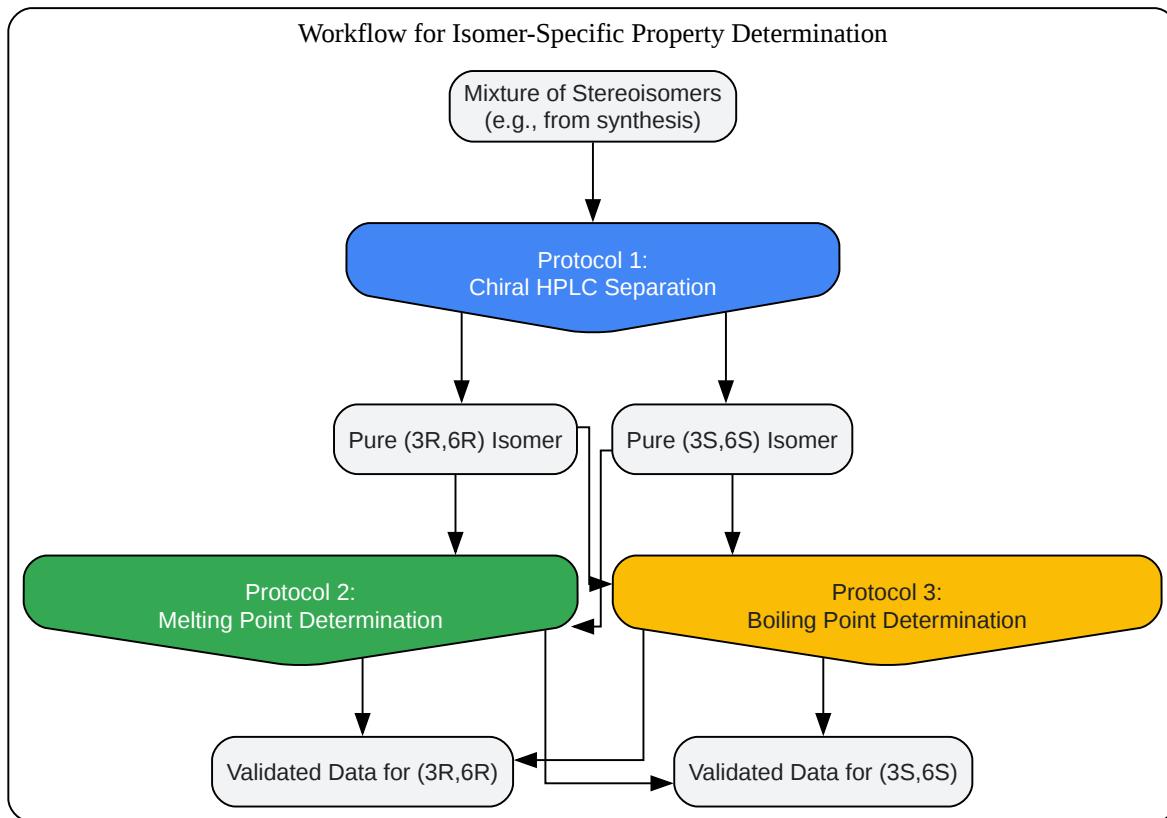
Caption: Relationship between the stereoisomers of **octane-3,6-diol**.

Comparative Analysis of Core Physical Properties

The spatial arrangement of the hydroxyl groups in each isomer dictates the efficiency of intermolecular forces, primarily hydrogen bonding, leading to measurable differences in their

macroscopic physical properties. Data for the racemic mixture or non-specified isomers often represents an average or the properties of the most accessible form, while isomer-specific data is critical for chiral applications.

Quantitative Data Summary


The following table consolidates available quantitative data for the isomers of **octane-3,6-diol**. It is important to note that the enantiomers, (3R,6R) and (3S,6S), are expected to have identical physical properties.

Property	(3R,6R)-Octane-3,6-diol	(3S,6S)-Octane-3,6-diol	Racemic/Unspecified	Unit	Source(s)
Melting Point	49 - 53	(Identical to (3R,6R))	Not Available	°C	[4] [5]
Boiling Point	240.8 (at 760 mmHg)	240.8 (at 760 mmHg)	240.8 (at 760 mmHg)	°C	[1] [4] [6]
Density	0.935	0.935	0.935	g/cm ³	[1] [4] [6]
Refractive Index	Not Available	Not Available	1.45	-	[1]
Flash Point	Not Available	Not Available	124.5	°C	[1]
Molecular Weight	146.23	146.23	146.23	g/mol	[1] [7]

Note: Data for the meso isomer is not widely available in public literature, highlighting a potential area for further research.

Experimental Workflows for Property Validation

To ensure the scientific integrity of any data, a robust, self-validating workflow is essential. The physical properties of an isomer can only be reliably measured if its stereochemical purity is first confirmed. The following workflow illustrates the logical progression from a stereoisomeric mixture to validated, isomer-specific data.

[Click to download full resolution via product page](#)

Caption: Logical workflow for isomer separation and property validation.

Protocol 1: Chiral HPLC for Isomer Separation and Purity Assessment

Causality: Before any physical property can be measured, the stereoisomeric purity of the sample must be established. Enantiomers cannot be separated by standard chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times

and enabling their separation and quantification.^{[8][9]} This step is the cornerstone of a self-validating system.

Methodology:

- Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® series), is a robust starting point for diol separations.
- Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). An initial screening condition could be 95:5 (v/v) hexane:isopropanol. The modifier percentage is critical; it influences the hydrogen bonding interactions between the analyte and the CSP.
- Sample Preparation: Dissolve a small, accurately weighed amount of the **octane-3,6-diol** mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.
- Instrumentation Setup:
 - Set the flow rate to 1.0 mL/min.
 - Set the column temperature to 25 °C. Temperature control is crucial for reproducible retention times.
 - Use a UV detector set to a low wavelength (e.g., 210 nm), as diols lack a strong chromophore.
- Analysis: Inject 10 µL of the prepared sample. A successful separation will yield two distinct peaks for the (3R,6R) and (3S,6S) enantiomers and a separate peak for the meso diastereomer if present.
- Validation: The purity of each collected fraction can be determined by calculating the peak area. For a fraction to be considered "pure" for subsequent analysis, its enantiomeric excess (ee) should be >99%.

Protocol 2: Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1 °C). Impurities, including the presence of other stereoisomers, disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Methodology:

- **Sample Preparation:** Ensure the purified isomer sample from Protocol 1 is completely dry and free of solvent. Finely grind the crystalline solid into a powder.
- **Capillary Loading:** Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:**
 - Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination.
 - For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp range, such as 49.5-50.5 °C, validates the high purity of the sample.

Protocol 3: Micro-Boiling Point Determination

Causality: The boiling point reflects the strength of intermolecular forces in the liquid state. This micro-method is ideal for small, valuable samples of purified isomers and avoids the need for larger distillation setups.

Methodology:

- **Apparatus Assembly:**
 - Attach a small test tube (e.g., 10 x 75 mm) to a thermometer with the bulb of the thermometer level with the bottom of the test tube.

- Add 0.2-0.3 mL of the purified liquid isomer to the test tube.
- Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.
- Heating: Immerse the assembly in a heating bath (e.g., a silicone oil bath). Begin heating the bath gently while stirring.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped in the capillary expands and is replaced by the vapor of the liquid.
- Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles emerges. Then, turn off the heat and allow the bath to cool slowly.
- Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Implications in Research and Drug Development

The distinct physical properties of stereoisomers have profound practical consequences:

- Drug Formulation: The meso form of a compound, being a diastereomer of the chiral pair, will have different solubility and melting point characteristics. This can affect the choice of solvents, excipients, and the overall stability of a drug formulation.
- Purification and Manufacturing: The ability to crystallize one diastereomer while another remains in solution is a classical separation technique. Knowledge of isomer-specific solubility is key to designing efficient, large-scale purification protocols.
- Bioavailability: Differences in solubility can directly impact the dissolution rate of an active pharmaceutical ingredient (API) in the gastrointestinal tract, thereby affecting its absorption and overall bioavailability.

Conclusion

The physical properties of **octane-3,6-diol** are inextricably linked to its stereochemistry. While the enantiomeric pair, (3R,6R) and (3S,6S), share identical physical characteristics, they differ significantly from their diastereomeric meso counterpart. For scientists and researchers, treating "**octane-3,6-diol**" as a single entity is insufficient for high-stakes applications. A rigorous, validated approach, beginning with chiral separation and followed by precise characterization of each pure isomer, is imperative. The data and protocols presented in this guide provide a foundational framework for achieving this level of scientific accuracy, enabling more robust and reproducible outcomes in synthesis, drug development, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. octane-3,6-diol | 24434-09-1 [chemnet.com]
- 2. 3,6-octanediol [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. chiral.bocsci.com [chiral.bocsci.com]
- 5. (3R,6R)-3,6-Octanediol | 129619-37-0 | TCI AMERICA [tcichemicals.com]
- 6. (3S,6S)-Octane-3,6-diol [myskinrecipes.com]
- 7. (3R,6R)-3,6-Octanediol | C8H18O2 | CID 2734541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [physical properties of octane-3,6-diol isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595682#physical-properties-of-octane-3-6-diol-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com